molecular formula C20H25N3O2 B2932614 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide CAS No. 1448130-56-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2932614
CAS RN: 1448130-56-0
M. Wt: 339.439
InChI Key: HKXFVKMWWAZSDD-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide, also known as CP-96345, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory activities. For example, a study by Desai et al. (2013) on thiazole and benzamide derivatives revealed compounds with considerable antibacterial and antifungal properties, suggesting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Abdulla et al. (2014) synthesized a series of pyrazole derivatives showing good anti-inflammatory activities, indicating the therapeutic potential of such compounds in inflammation-related disorders (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

Anticancer Activity

The structural framework of pyrazole derivatives has also been associated with anticancer properties. Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Transformations

The synthesis and chemical transformations of cyclopropyl and pyrazole derivatives provide a foundation for understanding the manipulation of similar compounds. Prokopenko et al. (2007) detailed the synthesis of methyl 2-cyclopropyl-2-diazoacetate and its transformation into pyrazolinecarboxylates, which opens avenues for generating structurally diverse derivatives with potential biological activities (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).

Molecular Structure and Interaction Studies

Studies on molecular structure and intermolecular interactions provide critical insights into the design and optimization of therapeutic agents. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, elucidating the impact of intermolecular interactions on molecular geometry, which is crucial for understanding the bioactive conformation of related compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-4-8-17(19)20(24)21-13-15-12-18(14-10-11-14)23(22-15)16-6-2-3-7-16/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXFVKMWWAZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

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